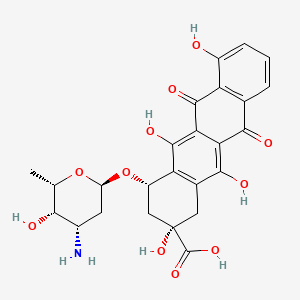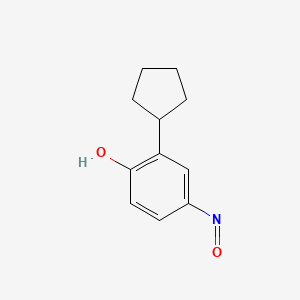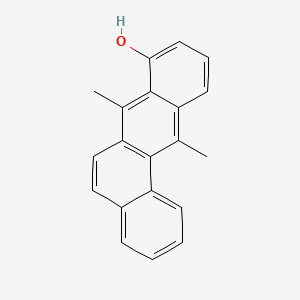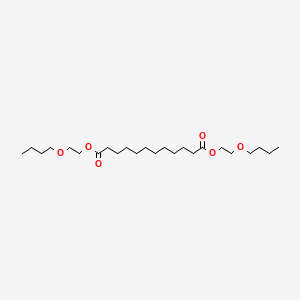
Bis(2-butoxyethyl) dodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanodioato de bis(2-butoxietil): es un compuesto orgánico con la fórmula molecular C24H46O6 . Es un diéster derivado del ácido dodecanodioico y el 2-butoxietil. Este compuesto es conocido por sus aplicaciones en diversos campos industriales y científicos debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del dodecanodioato de bis(2-butoxietil) normalmente implica la esterificación del ácido dodecanodioico con 2-butoxietil. La reacción está catalizada por un catalizador ácido como el ácido sulfúrico o el ácido p-toluensulfónico. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la conversión completa de los reactivos al éster deseado.
Métodos de producción industrial: En un entorno industrial, la producción de dodecanodioato de bis(2-butoxietil) sigue un proceso de esterificación similar pero a mayor escala. Los reactivos se mezclan en un reactor y la reacción se lleva a cabo bajo condiciones controladas de temperatura y presión. El producto se purifica luego mediante destilación u otras técnicas de separación para obtener la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El dodecanodioato de bis(2-butoxietil) puede sufrir reacciones de oxidación, normalmente en presencia de agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los grupos butoxietil pueden ser reemplazados por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio, condiciones anhidras.
Sustitución: Nucleófilos como haluros, aminas o alcoholes, a menudo en presencia de una base o un catalizador ácido.
Principales productos formados:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de nuevos ésteres o éteres dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: El dodecanodioato de bis(2-butoxietil) se utiliza como plastificante en la química de polímeros para mejorar la flexibilidad y durabilidad de los polímeros. También se utiliza como intermedio en la síntesis de otros compuestos orgánicos.
Biología: En la investigación biológica, este compuesto se utiliza como un éster modelo para estudiar la hidrólisis de ésteres y las reacciones catalizadas por enzimas. Ayuda a comprender el comportamiento de los enlaces éster en los sistemas biológicos.
Industria: En el sector industrial, este compuesto se utiliza como aditivo lubricante para mejorar el rendimiento y la longevidad de los lubricantes. También se utiliza en la formulación de recubrimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción del dodecanodioato de bis(2-butoxietil) implica principalmente su capacidad de sufrir hidrólisis de ésteres. En los sistemas biológicos, las esterasas catalizan la hidrólisis del enlace éster, liberando ácido dodecanodioico y 2-butoxietil. Estos productos pueden participar luego en diversas vías metabólicas. Los objetivos moleculares del compuesto incluyen esterasas y otras enzimas implicadas en el metabolismo de ésteres.
Comparación Con Compuestos Similares
Compuestos similares:
- Dodecanodioato de bis(2-etilhexil)
- Sebacato de bis(2-butoxietil)
- Adipato de bis(2-butoxietil)
Comparación: El dodecanodioato de bis(2-butoxietil) es único debido a su estructura de éster específica, que imparte propiedades físicas y químicas distintas. En comparación con el dodecanodioato de bis(2-etilhexil), tiene una longitud de cadena alquílica diferente, lo que afecta su solubilidad y reactividad. El sebacato de bis(2-butoxietil) y el adipato de bis(2-butoxietil) tienen cadenas de ácido dicarboxílico más cortas, lo que lleva a variaciones en su eficiencia plastificante y estabilidad térmica.
Propiedades
Número CAS |
85284-13-5 |
|---|---|
Fórmula molecular |
C24H46O6 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
bis(2-butoxyethyl) dodecanedioate |
InChI |
InChI=1S/C24H46O6/c1-3-5-17-27-19-21-29-23(25)15-13-11-9-7-8-10-12-14-16-24(26)30-22-20-28-18-6-4-2/h3-22H2,1-2H3 |
Clave InChI |
MASQEGKFFCANLK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(=O)CCCCCCCCCCC(=O)OCCOCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



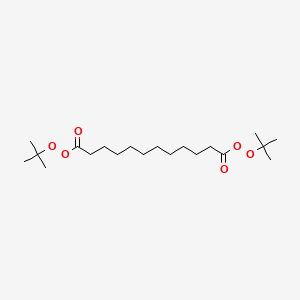



![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)
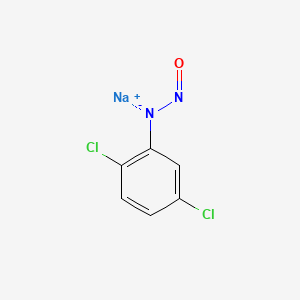

![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methanol](/img/structure/B12643681.png)

